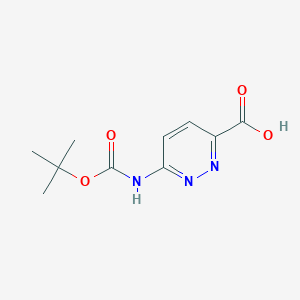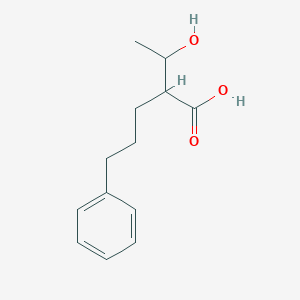
2-Amino-1,3-benzothiazole-5-carboxylic Acid
描述
2-Amino-1,3-benzothiazole-5-carboxylic Acid is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is part of the benzothiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science .
作用机制
Target of Action
The primary targets of 2-Amino-1,3-benzothiazole-5-carboxylic Acid are various enzymes and receptors. The compound has been found to inhibit several enzymes such as dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase, and tyrosine kinase . These enzymes play crucial roles in various biochemical pathways and cellular processes.
Mode of Action
This compound interacts with its targets by binding to the active sites of these enzymes, thereby inhibiting their activity . This interaction results in the disruption of the normal functioning of these enzymes, leading to changes in the biochemical pathways they are involved in.
Biochemical Pathways
The inhibition of these enzymes by this compound affects various biochemical pathways. For instance, the inhibition of dihydroorotase disrupts the synthesis of pyrimidines, while the inhibition of DNA gyrase affects DNA replication. Similarly, the inhibition of other enzymes disrupts the synthesis of various metabolites and signaling molecules .
Result of Action
The molecular and cellular effects of the action of this compound are primarily due to the inhibition of the target enzymes. This leads to disruptions in the normal cellular processes controlled by these enzymes, potentially resulting in the death of the cells or the inhibition of their growth .
生化分析
Biochemical Properties
2-Amino-1,3-benzothiazole-5-carboxylic acid plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been shown to interact with enzymes such as dihydroorotase, DNA gyrase, and uridine diphosphate-N-acetyl enol pyruvyl glucosamine reductase (MurB) . These interactions are typically inhibitory, leading to the suppression of enzyme activity. The compound’s ability to inhibit these enzymes makes it a potential candidate for developing antibacterial agents.
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of tyrosine kinase, leading to alterations in cell signaling pathways . Additionally, it can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can bind to the active sites of enzymes, leading to their inhibition or activation. For example, it inhibits the activity of peptide deformylase and aldose reductase by binding to their active sites . This binding interaction results in conformational changes in the enzymes, thereby affecting their catalytic activity. Additionally, the compound can influence gene expression by binding to DNA or interacting with transcription factors.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to the compound can lead to sustained inhibition of enzyme activity and alterations in cellular metabolism, which may have significant implications for in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, such as hepatotoxicity or nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating that optimal dosing is crucial for maximizing its therapeutic potential while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound can affect metabolic flux by inhibiting key enzymes in metabolic pathways, such as dihydropteroate synthase and enoyl acyl carrier protein reductase . These interactions can lead to changes in metabolite levels and overall metabolic balance within cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by transporters, facilitating its accumulation in specific cellular compartments . Additionally, binding proteins can sequester the compound, influencing its localization and distribution within tissues.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can influence metabolic processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1,3-benzothiazole-5-carboxylic Acid typically involves the cyclization of 2-aminobenzenethiol with carboxylic acids or their derivatives. One common method includes the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization under acidic or basic conditions . Another approach involves the use of thioamides or carbon dioxide as raw materials, catalyzed by various reagents such as diethylsilane and 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) .
Industrial Production Methods
Industrial production of this compound often employs one-pot multicomponent reactions, microwave irradiation, and molecular hybridization techniques to achieve high yields and purity . These methods are designed to be cost-effective and environmentally friendly, aligning with green chemistry principles .
化学反应分析
Types of Reactions
2-Amino-1,3-benzothiazole-5-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include various substituted benzothiazoles, which can exhibit enhanced biological activities and improved pharmacokinetic properties .
科学研究应用
2-Amino-1,3-benzothiazole-5-carboxylic Acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its anti-tubercular, anti-cancer, and anti-inflammatory properties.
相似化合物的比较
Similar Compounds
2-Aminobenzothiazole: Shares a similar core structure but lacks the carboxylic acid group.
2-Amino-1,3-benzoxazole: Contains an oxygen atom instead of sulfur in the heterocyclic ring.
2-Amino-1,3-benzimidazole: Contains an additional nitrogen atom in the heterocyclic ring.
Uniqueness
2-Amino-1,3-benzothiazole-5-carboxylic Acid is unique due to its combination of amino and carboxylic acid functional groups, which confer distinct chemical reactivity and biological activity. This compound’s ability to participate in a wide range of chemical reactions and its potential therapeutic applications make it a valuable target for research and development .
属性
IUPAC Name |
2-amino-1,3-benzothiazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2S/c9-8-10-5-3-4(7(11)12)1-2-6(5)13-8/h1-3H,(H2,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPSPJTVLMPMYKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)N=C(S2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90594246 | |
| Record name | 2-Amino-1,3-benzothiazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90594246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101084-95-1 | |
| Record name | 2-Amino-1,3-benzothiazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90594246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-Azaspiro[3.4]octane](/img/structure/B1287972.png)










